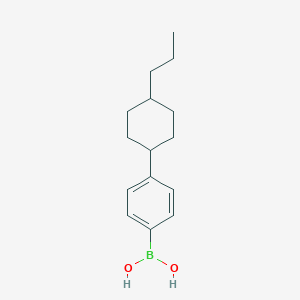

4-(trans-4-Propylcyclohexyl)phenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(4-propylcyclohexyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h8-13,17-18H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBUVZSHCNAPRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2CCC(CC2)CCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10932944 | |

| Record name | [4-(4-Propylcyclohexyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146862-02-4 | |

| Record name | [4-(4-Propylcyclohexyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trans-4-Propylcyclohexyl)phenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(trans-4-Propylcyclohexyl)phenylboronic acid (CAS: 146862-02-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(trans-4-Propylcyclohexyl)phenylboronic acid is a versatile organic compound that has garnered significant interest in various scientific and industrial fields. Its unique molecular structure, featuring a boronic acid functional group attached to a phenyl ring which is further substituted with a trans-propylcyclohexyl group, makes it a valuable building block in organic synthesis, materials science, and biomedical research. This technical guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on experimental protocols and data for researchers and professionals in drug development.

Physicochemical Properties

This compound is a white to almost white crystalline powder.[1] It is crucial to handle this compound with care as it is known to cause skin and eye irritation.[1] For long-term storage, it is recommended to keep it under an inert atmosphere at 2-8°C. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 146862-02-4 | [2] |

| Molecular Formula | C₁₅H₂₃BO₂ | [2] |

| Molecular Weight | 246.16 g/mol | [2] |

| Appearance | White to Almost white powder to crystal | [1] |

| Synonyms | 4-(trans-4-Propylcyclohexyl)benzeneboronic acid, [4-(4-propylcyclohexyl)phenyl]boronic acid | [3] |

| Storage Temperature | 2-8°C, Inert atmosphere |

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the propyl group (triplet and sextet), the cyclohexyl ring (a series of multiplets), and the aromatic protons (two doublets in the aromatic region). The protons of the B(OH)₂ group may appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the aliphatic carbons of the propyl and cyclohexyl groups, as well as the aromatic carbons. The carbon atom attached to the boron atom may show a broad signal due to quadrupolar relaxation.

Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns for phenylboronic acids typically involve the loss of water and other characteristic fragments.[4]

FTIR Spectroscopy: The infrared spectrum of a phenylboronic acid derivative will typically show a broad O-H stretching band for the boronic acid group, C-H stretching vibrations for the aliphatic and aromatic moieties, C=C stretching for the aromatic ring, and B-O stretching vibrations.[5][6]

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of arylboronic acids is the reaction of an appropriate organometallic reagent (Grignard or organolithium) with a trialkyl borate, followed by acidic workup.

Reaction Scheme:

Detailed Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon), add magnesium turnings. A solution of 4-bromo-1-(trans-4-propylcyclohexyl)benzene in anhydrous tetrahydrofuran (THF) is then added dropwise to initiate the Grignard reaction. The reaction mixture is typically stirred and gently heated to ensure complete formation of the Grignard reagent.

-

Borylation: The freshly prepared Grignard reagent is cooled in an ice bath, and a solution of trimethyl borate in anhydrous THF is added dropwise, maintaining a low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Hydrolysis and Purification: The reaction is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified, often by recrystallization from a suitable solvent system, to yield this compound. It is important to note that commercially available arylboronic acids can contain boroxine (anhydride trimer) impurities, and recrystallization from water is a common method for purification.[7]

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.

Reaction Scheme:

References

- 1. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tsapps.nist.gov [tsapps.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

physical and chemical properties of 4-(trans-4-Propylcyclohexyl)phenylboronic acid

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(trans-4-Propylcyclohexyl)phenylboronic acid, tailored for researchers, scientists, and professionals in drug development. This document details its characteristics, experimental protocols for its synthesis and application, and visual representations of key chemical processes.

Core Properties

This compound is an aromatic boronic acid that serves as a crucial intermediate in organic synthesis.[1] Its structure, featuring a substituted cyclohexyl ring attached to a phenylboronic acid moiety, makes it a valuable building block, particularly in the synthesis of liquid crystals, organic light-emitting diode (OLED) materials, and complex pharmaceutical intermediates.[1]

Physical Properties

The physical characteristics of this compound are summarized below. It is typically a white to off-white solid, appearing as a powder or crystalline substance.[2][3] While a specific melting point is not consistently reported in publicly available literature, its solid state at room temperature is well-documented.

| Property | Value | Source |

| CAS Number | 146862-02-4 | [1][2][4][5] |

| Molecular Formula | C₁₅H₂₃BO₂ | [1][2][4][5] |

| Molecular Weight | 246.16 g/mol | [1][2][4] |

| Appearance | White to almost white powder to crystal | [2][3] |

| Melting Point | Not available | [2] |

| Boiling Point | 394.9 °C (Predicted) | [6] |

| Density | 1.03 g/cm³ (Predicted) | |

| pKa | 8.70 ± 0.17 (Predicted) |

Chemical and Spectroscopic Properties

Key chemical identifiers and spectroscopic data are essential for the characterization of this compound.

| Identifier | Value | Source |

| IUPAC Name | (4-(trans-4-propylcyclohexyl)phenyl)boronic acid | |

| InChI | InChI=1S/C15H23BO2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h8-13,17-18H,2-7H2,1H3 | [7] |

| SMILES | B(C1=CC=C(C=C1)C2CCC(CC2)CCC)(O)O | [7] |

Solubility Profile

Table 1: Solubility of Structurally Analogous Isobutoxyphenylboronic Acid Isomers (Mole Fraction, x)

| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid | meta-Isobutoxyphenylboronic Acid | para-Isobutoxyphenylboronic Acid |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | 0.080 | |

| 323.15 | 0.380 | 0.130 | 0.115 | |

| Data sourced from a technical guide on the solubility of phenylboronic acids and presented as a reference for estimation.[8] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound, its application in Suzuki-Miyaura cross-coupling reactions, and a general procedure for solubility determination.

Synthesis of this compound

The synthesis of arylboronic acids is commonly achieved through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The following is a representative protocol.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent system (e.g., Toluene/Water, Dioxane/Water, or DMF)

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst (1-5 mol%).

-

Degassing: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. The degassed solvent system is then added via syringe.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or LC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Determination of Solubility

A dynamic method can be used to experimentally determine the solubility of the compound in various organic solvents.

Workflow for Solubility Determination

Caption: Experimental workflow for determining solubility via a dynamic method.

Procedure:

-

A known mass of this compound and a known mass of the selected organic solvent are added to a jacketed glass vessel.

-

The mixture is heated while stirring until the solid is completely dissolved.

-

The clear solution is then cooled at a controlled rate (e.g., 0.1 K/min).

-

A luminance probe is used to detect the point of turbidity, which corresponds to the onset of crystallization. The temperature at this point is recorded as the saturation temperature.

-

This process can be repeated with different compositions to generate a solubility curve (mole fraction vs. temperature).

Applications in Research and Development

This compound is a versatile building block with significant applications in materials science and medicinal chemistry.

-

Liquid Crystals: The rigid cyclohexylphenyl core is a common motif in liquid crystal structures. This boronic acid allows for the straightforward synthesis of biphenyl and terphenyl derivatives that are essential components of liquid crystal displays.

-

OLED Materials: In the field of organic electronics, this compound is used to construct conjugated molecules that serve as emitters or host materials in OLEDs, contributing to device efficiency and stability.

-

Drug Discovery: As a pharmaceutical intermediate, it enables the synthesis of complex molecules with potential therapeutic applications. [1]Boronic acids, in general, are an important class of compounds in drug design, with several FDA-approved drugs containing a boronic acid moiety. [9]They can act as enzyme inhibitors or be incorporated into larger molecules to fine-tune their pharmacological properties. While this specific compound is not an active pharmaceutical ingredient itself, it provides a scaffold that can be elaborated into biologically active compounds.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It is classified as a skin and eye irritant.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents. For long-term storage, an inert atmosphere (e.g., Argon) at 2-8 °C is recommended.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

This guide serves as a foundational resource for understanding and utilizing this compound in a research and development setting. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. scbt.com [scbt.com]

- 2. labproinc.com [labproinc.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. (4-(trans-4-propylcyclohexyl)phenyl)boronic acid - 有机金属试剂 - 西典实验 [seedior.com]

- 7. PubChemLite - this compound (C15H23BO2) [pubchemlite.lcsb.uni.lu]

- 8. benchchem.com [benchchem.com]

- 9. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 4-(trans-4-Propylcyclohexyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-(trans-4-propylcyclohexyl)phenylboronic acid, a key intermediate in the development of liquid crystals, advanced materials, and pharmaceuticals. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with its preparation.

Introduction

This compound is an aromatic boronic acid derivative with significant applications in organic synthesis. Its rigid cyclohexyl-phenyl core structure provides desirable properties for the construction of complex molecular architectures, particularly in the field of liquid crystal displays and as a building block in medicinal chemistry. The synthesis of this compound is crucial for the advancement of these technologies. The primary and most industrially viable method for its preparation is through a Grignard reaction, which offers a robust and scalable route.

Core Synthesis Pathway: Grignard Reaction

The most common and effective method for synthesizing this compound involves the formation of a Grignard reagent from a corresponding haloaromatic precursor, followed by quenching with a borate ester and subsequent hydrolysis. This pathway is favored for its high yield and adaptability to various scales of production.

Logical Relationship of the Grignard Synthesis Pathway

molecular structure and weight of [4-(4-propylcyclohexyl)phenyl]boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological relevance of [4-(4-propylcyclohexyl)phenyl]boronic acid. The information is tailored for professionals in chemical research and drug development, with a focus on quantitative data, detailed experimental methodologies, and visualization of key processes.

Molecular Structure and Properties

[4-(4-propylcyclohexyl)phenyl]boronic acid is an aromatic boronic acid derivative. Its structure features a boronic acid group (-B(OH)₂) attached to a phenyl ring, which is further substituted at the para position with a trans-4-propylcyclohexyl group. This bulky, lipophilic substituent significantly influences the molecule's physical and chemical properties, making it a valuable building block in organic synthesis.

Chemical Identifiers and Molecular Formula

The compound is most commonly identified by CAS Number 146862-02-4, which specifically refers to the trans-isomer.[1][2][3][4] Another CAS number, 156837-90-0, is also associated with this structure but may be used more generically.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₃BO₂ | [1] |

| Molecular Weight | 246.16 g/mol | [1] |

| Canonical SMILES | CCC1CCC(CC1)C2=CC=C(C=C2)B(O)O | |

| InChI Key | QTBUVZSHCNAPRT-UHFFFAOYSA-N | |

| CAS Number | 146862-02-4 (trans-isomer) | [1][2][3] |

Physicochemical Properties

The compound is a white crystalline solid at room temperature.[5] While many of its properties have been predicted computationally, experimental data is limited. Notably, a specific melting point is not consistently reported across chemical suppliers.[5]

| Property | Value | Notes | Reference |

| Physical State | Solid, white to off-white powder/crystal | [5] | |

| Melting Point | Not available (n/a) | Consistently not reported by suppliers. | [5] |

| Boiling Point | 394.9 ± 35.0 °C | Predicted | |

| Density | 1.03 ± 0.1 g/cm³ | Predicted | |

| pKa | 8.70 ± 0.17 | Predicted | |

| Solubility | Slightly soluble in methanol | General arylboronic acids are soluble in ethers and ketones, poorly soluble in hydrocarbons. |

Synthesis and Reactions

The primary application of [4-(4-propylcyclohexyl)phenyl]boronic acid is as a key intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[6]

Experimental Protocol: Synthesis via Grignard Reaction

The most common method for synthesizing arylboronic acids is through the reaction of an aryl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[7][8] The following is a representative protocol for the synthesis of the title compound starting from 1-bromo-4-(trans-4-propylcyclohexyl)benzene.

Materials:

-

1-bromo-4-(trans-4-propylcyclohexyl)benzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal, for initiation)

-

Trimethyl borate or Triisopropyl borate

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether or Toluene

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Formation:

-

Under an inert atmosphere (e.g., Argon or Nitrogen), add magnesium turnings (1.2 eq) to a dry three-neck flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve 1-bromo-4-(trans-4-propylcyclohexyl)benzene (1.0 eq) in anhydrous THF.

-

Add a small portion of the aryl bromide solution to the magnesium. Gentle heating may be required to initiate the reaction, which is indicated by heat evolution and the disappearance of the iodine color.

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

In a separate flask under an inert atmosphere, dissolve triisopropyl borate (1.2 eq) in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared Grignard reagent to the cold borate solution via cannula, keeping the temperature below -60 °C to prevent over-addition.

-

After the addition is complete, stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2).

-

Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or toluene (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by slurry in a non-polar solvent like hexane to yield the final product.

-

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in Suzuki-Miyaura reactions for synthesizing biaryl compounds, which are common motifs in liquid crystals and pharmaceuticals.[9]

Materials:

-

[4-(4-propylcyclohexyl)phenyl]boronic acid (1.2 eq)

-

An aryl halide (e.g., 4-bromoanisole, 1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

-

Solvent (e.g., Toluene, Dioxane, or DMF/Water mixture)

Procedure:

-

Reaction Setup:

-

To a Schlenk flask, add the aryl halide (1.0 eq), [4-(4-propylcyclohexyl)phenyl]boronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.03-0.05 eq).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed solvent(s) via syringe.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS until the starting aryl halide is consumed (typically 4-24 hours).

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the mixture with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.

-

Biological Activity and Applications

While [4-(4-propylcyclohexyl)phenyl]boronic acid is primarily cited for its use in proteomics research and as a pharmaceutical intermediate, specific studies detailing its biological activity are not widely available.[1] However, the activity of the parent compound, phenylboronic acid (PBA), provides a strong rationale for its investigation in biological contexts.

PBA has been shown to inhibit the migration of prostate cancer cells.[10] This effect is attributed to the downregulation of the Rho family of small GTPases, including RhoA, Rac1, and Cdc42.[10] These proteins are master regulators of the actin cytoskeleton and are crucial for cell motility. Inhibition of this pathway leads to a decrease in actomyosin contractility, a key driver of cell movement.

Given these findings, derivatives such as [4-(4-propylcyclohexyl)phenyl]boronic acid are of significant interest as potential modulators of these pathways, where the bulky cyclohexyl group could enhance potency, selectivity, or pharmacokinetic properties.

References

- 1. scbt.com [scbt.com]

- 2. parchem.com [parchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 4-(trans-4-Propylcyclohexyl)phenylboronic Acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. labproinc.com [labproinc.com]

- 6. nbinno.com [nbinno.com]

- 7. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 8. CN103570753A - Preparation method of arylboronic acid compound - Google Patents [patents.google.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of 4-(trans-4-Propylcyclohexyl)phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(trans-4-Propylcyclohexyl)phenylboronic acid. Understanding the chemical stability of this compound is critical for its effective use in research and development, particularly in applications such as Suzuki-Miyaura cross-coupling reactions and materials science. This document outlines the principal degradation pathways, provides detailed protocols for stability assessment, and offers guidance on optimal storage and handling to ensure the integrity and performance of the material.

Core Concepts in Stability

The stability of this compound, like other arylboronic acids, is primarily influenced by its susceptibility to degradation through several key pathways. These processes can be significantly affected by environmental factors such as temperature, moisture, light, and pH.

Principal Degradation Pathways

Two major degradation pathways for arylboronic acids are protodeboronation and oxidation. Additionally, the formation of anhydrides is a common characteristic of boronic acids.

-

Protodeboronation: This is a chemical process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the loss of the boronic acid functionality.[1] This reaction can be catalyzed by both acidic and basic conditions.[1][2][3]

-

Oxidation: The boron center in boronic acids is susceptible to oxidation, which can result in the formation of the corresponding phenol and boric acid.[1] This process can be accelerated by the presence of oxidizing agents and exposure to air, particularly in solution.[4]

-

Anhydride Formation (Boroxines): Boronic acids can readily undergo dehydration to form cyclic anhydrides known as boroxines. This is a reversible process, but the presence of varying amounts of these anhydrides is common in solid samples.

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to preserving the quality and stability of this compound. The following table summarizes the recommended conditions based on available safety data and general knowledge of arylboronic acid chemistry.

| Parameter | Recommendation | Rationale | Citations |

| Temperature | 2-8°C or Refrigerated | To slow down potential degradation processes. | [4][5][6] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To minimize oxidation and reaction with atmospheric moisture. The compound is noted to be air-sensitive. | [2][4][5][6] |

| Moisture | Keep in a tightly sealed container in a dry, well-ventilated place. | The compound is hygroscopic and susceptible to hydrolysis and protodeboronation in the presence of water. | [4][7] |

| Light | Protect from light. | To prevent potential photolytic degradation. | [8] |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases. | These materials can accelerate the degradation of the boronic acid. | [4] |

Experimental Protocols for Stability Assessment

To generate quantitative stability data for this compound, a stability-indicating assay must be employed. High-Performance Liquid Chromatography (HPLC) is a well-suited technique for this purpose. The following are generalized protocols that can be adapted to assess the stability of this specific compound under various stress conditions.

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is designed to separate the intact active substance from its degradation products, allowing for accurate quantification of the parent compound.

| Parameter | Suggested Conditions |

| Instrumentation | Standard HPLC system with a UV detector |

| Column | Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Determined by UV scan of the compound (typically around 220-280 nm for phenylboronic acids) |

| Injection Volume | 10 µL |

| Column Temperature | 25-30°C |

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Develop a gradient elution method that provides good resolution between the main peak and any potential degradation products.

-

Validate the method for specificity, linearity, accuracy, and precision according to standard guidelines.

Forced Degradation Studies

Forced degradation studies are conducted to identify the likely degradation products and pathways. This involves subjecting the compound to stress conditions more severe than those expected during storage.

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified time. |

| Base Hydrolysis | Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for a specified time. |

| Oxidative Degradation | Dissolve the compound in a solution of 3% hydrogen peroxide at room temperature for a specified time. |

| Thermal Degradation | Expose the solid compound to elevated temperatures (e.g., 80°C) for a specified time. |

| Photostability | Expose the compound (solid and in solution) to a light source as per ICH Q1B guidelines.[8] |

Methodology:

-

For each condition, prepare a sample of a known concentration.

-

At various time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

-

Analyze the samples using the developed stability-indicating HPLC method.

-

Monitor the decrease in the peak area of the parent compound and the formation of any new peaks.

Visualization of Stability and Degradation

The following diagrams illustrate the key relationships and workflows pertinent to the stability of this compound.

Caption: Factors influencing the degradation of this compound.

Caption: Workflow for a forced degradation study of this compound.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pnas.org [pnas.org]

- 5. edepot.wur.nl [edepot.wur.nl]

- 6. Accelerated stability studes | PPT [slideshare.net]

- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide on the Solubility of 4-(trans-4-Propylcyclohexyl)phenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(trans-4-Propylcyclohexyl)phenylboronic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for analogous boronic acids, primarily phenylboronic acid, to serve as a relevant proxy. The guide details established experimental protocols for determining the solubility of boronic acids, offering a robust framework for researchers to ascertain the solubility of the title compound and its derivatives.

Introduction to this compound

This compound is an aromatic boronic acid derivative with significant applications in organic synthesis and materials science. Its structure, featuring a propylcyclohexyl group, imparts unique properties that make it a valuable intermediate in the synthesis of complex molecules. It is particularly noted for its use in Suzuki-Miyaura cross-coupling reactions to create advanced materials such as liquid crystals and OLEDs, as well as complex pharmaceutical intermediates[1]. An understanding of its solubility in various organic solvents is critical for its effective use in reaction optimization, purification processes, and formulation development.

A key challenge in working with boronic acids, including this compound, is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines, particularly when heated[2][3][4]. Commercial preparations of this compound often contain varying amounts of this anhydride[5][6]. This equilibrium between the acid and its anhydride can influence solubility measurements.

Quantitative Solubility Data (Analogous Compounds)

While specific quantitative solubility data for this compound is scarce, with one source indicating it is only slightly soluble in methanol[7], extensive data exists for the parent compound, phenylboronic acid. This data provides a valuable baseline for estimating the solubility behavior of its derivatives. The bulky, nonpolar propylcyclohexyl group in the target molecule is expected to decrease its solubility in polar solvents and increase it in nonpolar solvents compared to phenylboronic acid.

The following table summarizes the solubility of phenylboronic acid in several common organic solvents, expressed as the mole fraction (x) at various temperatures.

| Solvent | Temperature (°C) | Solubility (Mole Fraction, x) |

| Chloroform | 20 | 0.045 |

| 30 | 0.065 | |

| 40 | 0.095 | |

| 50 | 0.135 | |

| 3-Pentanone | 20 | 0.23 |

| 30 | 0.31 | |

| 40 | 0.41 | |

| 50 | 0.53 | |

| Acetone | 20 | 0.28 |

| 30 | 0.37 | |

| 40 | 0.48 | |

| 50 | 0.61 | |

| Dipropyl Ether | 20 | 0.12 |

| 30 | 0.17 | |

| 40 | 0.24 | |

| 50 | 0.33 | |

| Methylcyclohexane | 20 | 0.0008 |

| 30 | 0.0015 | |

| 40 | 0.0028 | |

| 50 | 0.0050 |

Data for phenylboronic acid is compiled from studies by Leszczyński et al. and serves as a proxy for this compound.[2][4]

General Solubility Trends for Phenylboronic Acid:

-

High Solubility: Ethers and ketones (e.g., Dipropyl Ether, 3-Pentanone, Acetone)[2][4].

-

Very Low Solubility: Hydrocarbons (e.g., Methylcyclohexane)[2][4].

The polarity of the solvent generally correlates positively with the solubility of phenylboronic acid[4].

Experimental Protocols for Solubility Determination

A reliable and commonly used technique for determining the solubility of boronic acids in organic solvents is the dynamic method (also known as the synthetic method). This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating[2][3][4][8].

Methodology: Dynamic Method

-

Sample Preparation: A biphasic sample of known composition is prepared by accurately weighing the boronic acid and the chosen organic solvent into a jacketed glass vessel.

-

Heating and Stirring: The mixture is stirred vigorously while the temperature is slowly and constantly increased (e.g., at a rate of 0.1-0.5 °C/min) using a thermostat bath.

-

Equilibrium Point Determination: The disappearance of turbidity, indicating the complete dissolution of the solid and the point of solid-liquid equilibrium, is determined. This can be done visually or instrumentally by measuring the light intensity passing through the solution with a luminance probe[2][3][4].

The following diagram illustrates the general workflow for this experimental protocol.

Logical Relationships in Boronic Acid Chemistry

The chemical behavior of this compound in solution is governed by several equilibria, primarily the dehydration to form a boroxine and its interaction with diols. Understanding these relationships is crucial for its application in synthesis and drug development.

This diagram illustrates two key pathways. The first is the reversible dehydration of the boronic acid to its corresponding boroxine. The second is the interaction with hydroxyl groups, either from a base to form the tetrahedral boronate or from a diol (such as those found on sugars or other biological molecules) to form a cyclic boronic ester. This latter interaction is fundamental to the use of boronic acids in sensors and drug delivery systems[9][10].

Conclusion

While direct quantitative solubility data for this compound remains limited, a comprehensive understanding of its likely behavior can be extrapolated from data on analogous compounds like phenylboronic acid. Researchers can expect its solubility to be influenced by solvent polarity, with lower solubility in polar solvents and higher solubility in non-polar organic solvents compared to its parent compound, due to the presence of the bulky alkyl substituent. For precise quantitative data, the dynamic method for solubility determination provides a reliable experimental protocol. The inherent equilibrium between the boronic acid and its boroxine anhydride must be considered during any experimental work and data interpretation. This guide provides the foundational knowledge for researchers and professionals to effectively utilize this compound in their research and development endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. d-nb.info [d-nb.info]

- 5. labproinc.com [labproinc.com]

- 6. calpaclab.com [calpaclab.com]

- 7. [4-(TRANS-4-N-PROPYLCYCLOHEXYL)PHENYL]BORONIC ACID CAS#: 146862-02-4 [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenylboronic acid-containing block copolymers: synthesis, self-assembly, and application for intracellular delivery of proteins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Commercial Availability and Technical Profile of p-(4-Propylcyclohexyl)phenylboronic Acid: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of p-(4-propylcyclohexyl)phenylboronic acid, a key building block in the development of advanced materials. Aimed at researchers, scientists, and professionals in drug development and materials science, this document details the compound's commercial availability, physicochemical properties, and its primary application in Suzuki-Miyaura cross-coupling reactions for the synthesis of liquid crystals and other sophisticated organic molecules.

Introduction

p-(4-Propylcyclohexyl)phenylboronic acid is a bifunctional organic compound featuring a phenylboronic acid moiety and a 4-propylcyclohexyl substituent. This unique structure imparts desirable properties for applications in materials science, particularly in the synthesis of liquid crystals for display technologies. The presence of the cyclohexyl ring influences the mesomorphic properties, while the boronic acid group serves as a versatile handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions.

Two primary isomers are commercially available, distinguished by their CAS numbers:

-

p-(4-Propylcyclohexyl)phenylboronic acid (CAS No. 156837-90-0)

-

4-(trans-4-Propylcyclohexyl)phenylboronic acid (CAS No. 146862-02-4), which specifies the trans-conformation of the propyl group on the cyclohexane ring.

Commercial Availability

A multitude of chemical suppliers offer p-(4-propylcyclohexyl)phenylboronic acid, typically with purities of 98% or higher. The compound is available in quantities ranging from milligrams to bulk, catering to both research and industrial needs. The following table summarizes a selection of commercial suppliers and their offerings.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| ChemUniverse | (4-(4-PROPYLCYCLOHEXYL)PHENYL)BORONIC ACID | 156837-90-0 | 98% | 250mg, 1g, 5g, Bulk |

| GlobalChemMall | [4-(4-Propylcyclohexyl)phenyl]boronic acid | 156837-90-0 | - | Up to 100 mt/month |

| Chemical Technology Co.,LTD | p-(4-propylcyclohexyl)phenylboronic acid | 156837-90-0 | ≥99% | Custom |

| Lab Pro Inc | This compound | 146862-02-4 | - | 5g |

| Yantai Derun Liquid Crystal Materials Co., LTD | 4-(4-propylcyclohexyl)phenylboronic acid | 156837-90-0 | ≥98% | - |

| AK Scientific | p-(4-propylcyclohexyl)thenylboronicacid | - | - | 25g |

| Alichem | (4-(4-Propylcyclohexyl)phenyl)boronicacid | 156837-90-0 | - | 100g |

| TCI Chemicals | This compound | 146862-02-4 | >97.0% | 1g, 5g |

| Santa Cruz Biotechnology | This compound | 146862-02-4 | - | Research quantities |

| Parchem | This compound | 146862-02-4 | - | - |

| Apollo Scientific | (4-(4-Propylcyclohexyl)Phenyl)Boronic Acid | 156837-90-0 | - | 1g, 5g, 25g, 100g, 500g |

| AbacipharmTech | This compound | 146862-02-4 | - | - |

Physicochemical Properties

The following table summarizes the key physicochemical properties of p-(4-propylcyclohexyl)phenylboronic acid. It is important to note that some properties may vary slightly between suppliers and between the mixed isomer and the specific trans-isomer.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₃BO₂ | [1] |

| Molecular Weight | 246.16 g/mol | |

| Appearance | White to off-white powder or crystals | [2] |

| Density | 1.03 ± 0.1 g/cm³ (Predicted) | |

| pKa | 8.70 ± 0.17 (Predicted) | [1] |

| Solubility | Slightly soluble in methanol. Phenylboronic acids, in general, exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons and water.[1][3][4] | |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

Synthesis and Experimental Protocols

The synthesis of p-(4-propylcyclohexyl)phenylboronic acid typically involves the reaction of a corresponding Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup. A general experimental workflow is outlined below.

General Synthesis Workflow

Synthesis workflow for p-(4-propylcyclohexyl)phenylboronic acid.

Illustrative Experimental Protocol

-

Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. A solution of 1-bromo-4-(4-propylcyclohexyl)benzene in anhydrous tetrahydrofuran (THF) is then added dropwise to initiate the Grignard reaction. The mixture is typically stirred at room temperature or gently heated to ensure complete formation of the Grignard reagent.

-

Boronation: The freshly prepared Grignard reagent is cooled (e.g., to -78 °C) and a solution of triisopropyl borate in anhydrous THF is added slowly. The reaction is allowed to warm to room temperature and stirred for several hours.

-

Hydrolysis and Purification: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the final p-(4-propylcyclohexyl)phenylboronic acid.

Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of p-(4-propylcyclohexyl)phenylboronic acid lies in its participation in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a new carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide (or triflate). This methodology is instrumental in the synthesis of biaryl compounds, which are common structural motifs in liquid crystals and pharmaceutically active molecules.

Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Liquid Crystal Synthesis

In the synthesis of liquid crystals, p-(4-propylcyclohexyl)phenylboronic acid is often coupled with various dihalogenated aromatic or heterocyclic compounds. The resulting biaryl or poly-aryl structures possess the rigid, calamitic (rod-like) shape conducive to forming liquid crystalline phases. The 4-propylcyclohexyl group contributes to the desired anisotropic properties and can influence the clearing point and other mesophase characteristics of the final material.

Safety and Handling

p-(4-Propylcyclohexyl)phenylboronic acid is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

p-(4-Propylcyclohexyl)phenylboronic acid is a readily available and versatile reagent for the synthesis of advanced organic materials. Its utility in Suzuki-Miyaura cross-coupling reactions makes it an indispensable tool for researchers in the fields of liquid crystals, OLEDs, and medicinal chemistry. This guide provides a foundational understanding of its properties, availability, and applications to support further research and development.

References

safety data sheet (SDS) for 4-(trans-4-Propylcyclohexyl)phenylboronic acid

An In-Depth Technical Guide to the Safety Data of 4-(trans-4-Propylcyclohexyl)phenylboronic acid

Section 1: Chemical Identification and Properties

This section details the fundamental chemical identity and physical properties of this compound.

1.1 Chemical Identity

| Identifier | Value |

| Product Name | This compound[1][2] |

| CAS Number | 146862-02-4[1][2][3][4] |

| Synonyms | [4-(4-propylcyclohexyl)phenyl]boronic acid, 4-(trans-4-Propylcyclohexyl)benzeneboronic acid[1][2] |

| Molecular Formula | C₁₅H₂₃BO₂[2] |

| Molecular Weight | 246.16 g/mol [1][2] |

| Intended Use | Laboratory chemicals, synthesis of substances, proteomics research.[2] |

1.2 Physical and Chemical Properties

The following table summarizes the key physical and chemical properties. All data is predicted unless otherwise stated.

| Property | Value |

| Physical State | Solid, powder to crystal.[1][3][4] |

| Appearance | White to almost white.[1] |

| Density | 1.03 ± 0.1 g/cm³ (Predicted).[3] |

| pKa | 8.70 ± 0.17 (Predicted).[3] |

| Solubility | Slightly soluble in Methanol.[1][3] |

| Melting Point | Data not available. |

| Storage Temperature | Room temperature; recommended cool (<15°C), dark place; Inert atmosphere, 2-8°C.[1][3] |

Section 2: Hazard Identification and First Aid

This compound is classified as hazardous. The following section outlines the specific hazards and the recommended first-aid response.

2.1 GHS Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315 : Causes skin irritation.[1] |

| Serious Eye Irritation | 2A | H319 : Causes serious eye irritation.[1] |

-

Signal Word: Warning [1]

-

Pictogram: GHS07 (Exclamation Mark)

2.2 First Aid Response Workflow

The following diagram outlines the decision-making process for first aid following an accidental exposure.

Caption: First aid decision workflow for exposure events.

Section 3: Exposure Controls and Personal Protection

Given the identified hazards, appropriate engineering controls and personal protective equipment (PPE) are mandatory for safe handling.

3.1 Engineering Controls

-

Ensure adequate ventilation, especially in confined areas.

-

Eyewash stations and safety showers must be close to the workstation location.

3.2 Personal Protective Equipment (PPE) Selection

The selection of PPE is dictated by the potential routes of exposure and identified hazards.

Caption: Logical workflow for Personal Protective Equipment (PPE) selection.

Section 4: Toxicological Information

No specific quantitative toxicological data (e.g., LD50) for this compound was found. The primary hazards are irritation to the skin and eyes. The experimental protocol for determining such irritation is outlined below.

4.1 Experimental Protocol: Acute Dermal Irritation/Corrosion (OECD 404)

This protocol describes the standard method used to assess the potential for a substance to cause skin irritation.[5]

-

Animal Selection & Preparation : A healthy young adult albino rabbit is selected.[6][7] Approximately 24 hours before the test, fur is closely clipped from the dorsal area of the trunk, taking care to avoid abrading the skin.[8]

-

Substance Application : A dose of 0.5 g of the solid test substance is applied to a small area of skin (approx. 6 cm²).[6][8] The substance is moistened with a minimal amount of a suitable vehicle (e.g., water) to ensure good skin contact.[9] The area is covered with a gauze patch and a semi-occlusive dressing.[8][9]

-

Exposure Period : The exposure period is 4 hours.[6][7] If a corrosive effect is observed at any point, the test is terminated immediately.[5]

-

Post-Exposure & Observation : After 4 hours, residual test substance is removed.[6][7] The skin is examined for signs of erythema (redness) and edema (swelling) at 60 minutes, then at 24, 48, and 72 hours after patch removal.[9] Observations continue for up to 14 days to assess the reversibility of any effects.[5][6][9]

-

Classification : The substance is classified as an irritant based on the severity and persistence of the observed skin reactions.[6]

Caption: Experimental workflow for the OECD 404 Dermal Irritation test.

Section 5: Ecotoxicological Information

No specific ecotoxicity data was found for this compound. If required, testing would follow standardized guidelines such as OECD 203 for fish toxicity.

5.1 Experimental Protocol: Fish, Acute Toxicity Test (OECD 203)

This protocol is a standard method to determine the short-term toxicity of a substance to fish.[10]

-

Test Organism : One or more fish species may be used, such as Zebrafish (Brachydanio rerio) or Rainbow Trout.[11][12] A minimum of seven fish are used for each test concentration and for the control group.[13]

-

Test Concentrations : The substance is tested at a minimum of five concentrations arranged in a geometric series (e.g., 100 mg/L, 45 mg/L, 21 mg/L, etc.).[10][13] A limit test may first be performed at a single high concentration (100 mg/L).[11]

-

Exposure : Fish are exposed to the test substance in water for a period of 96 hours.[10][13][14]

-

Observation : Mortalities and any abnormal effects are recorded at 24, 48, 72, and 96 hours.[13][14]

-

Data Analysis : The results are used to calculate the LC50 (Lethal Concentration, 50%), which is the concentration of the substance that is estimated to be fatal to 50% of the test organisms over the 96-hour period.[12][13]

References

- 1. This compound | 146862-02-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. scbt.com [scbt.com]

- 3. [4-(TRANS-4-N-PROPYLCYCLOHEXYL)PHENYL]BORONIC ACID CAS#: 146862-02-4 [m.chemicalbook.com]

- 4. labproinc.com [labproinc.com]

- 5. nucro-technics.com [nucro-technics.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]

- 9. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 10. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 11. eurofins.com.au [eurofins.com.au]

- 12. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

Navigating Synthesis and Purity: A Technical Guide to 4-(trans-4-Propylcyclohexyl)phenylboronic Acid

For researchers, scientists, and drug development professionals, the precise control of starting material purity is a cornerstone of reproducible and successful outcomes. This technical guide provides an in-depth analysis of the typical purity levels, analytical methodologies, and purification protocols for 4-(trans-4-propylcyclohexyl)phenylboronic acid, a key building block in advanced synthesis.

This versatile boronic acid derivative is instrumental in the creation of complex molecules for liquid crystals, organic light-emitting diodes (OLEDs), and pharmaceutical intermediates. Its efficacy, particularly in high-stakes applications like Suzuki-Miyaura cross-coupling reactions, is intrinsically linked to its purity profile.

Typical Purity Levels and Commercial Specifications

Commercially available this compound is typically offered at high purity levels, essential for sensitive catalytic reactions. The most common analytical technique for purity assessment cited by suppliers is High-Performance Liquid Chromatography (HPLC).

| Purity Level | Analytical Method | Common Impurity Noted | Source Type |

| ≥98% | HPLC | Varies (Anhydride often present) | Commercial Supplier[1] |

| ≥97% | HPLC | Not Specified | Commercial Supplier[2] |

| 95% | Not Specified | Not Specified | Commercial Supplier[3] |

It is a common characteristic of boronic acids to exist in equilibrium with their cyclic anhydride trimers, known as boroxines. Many commercial suppliers note that their product may contain varying amounts of this anhydride. While often not detrimental to subsequent reactions, the presence of boroxines can affect the perceived purity and should be considered during reaction stoichiometry calculations.

The Critical Role of Purity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used carbon-carbon bond-forming reaction. The success of this palladium-catalyzed reaction is highly dependent on the purity of the boronic acid reagent.

Impurities can lead to the deactivation of the palladium catalyst, the formation of undesired byproducts, and overall lower yields of the target molecule. Therefore, rigorous quality control of the boronic acid is paramount.

Experimental Protocols for Synthesis, Purification, and Analysis

For researchers requiring exacting purity standards or wishing to synthesize this reagent in-house, the following protocols provide a representative framework.

Synthesis: A Representative Grignard Approach

A common route to arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate.

-

Grignard Reagent Formation: 1-Bromo-4-(trans-4-propylcyclohexyl)benzene is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen) to form the corresponding Grignard reagent.

-

Borylation: The freshly prepared Grignard reagent is then added slowly to a cooled solution (-78 °C) of a trialkyl borate, such as trimethyl borate or triisopropyl borate, in anhydrous THF.

-

Hydrolysis: The resulting boronate ester is hydrolyzed by the addition of an aqueous acid (e.g., dilute HCl) to yield the crude this compound.

Purification: Recrystallization

Recrystallization is a highly effective method for purifying boronic acids.

-

Solvent Selection: The crude boronic acid is dissolved in a minimum amount of a suitable hot solvent or solvent system. Ethers and ketones are generally good solvents for boronic acids, while hydrocarbons have very low solubility and can be used to wash away organic impurities. A common practice is to use a binary solvent system, such as dissolving in a hot polar solvent and then adding a less polar solvent until turbidity is observed, followed by cooling.

-

Cooling and Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization. Slow cooling is crucial for the formation of pure crystals.

-

Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and then dried under vacuum.

Purity Analysis: HPLC and NMR Spectroscopy

A combination of HPLC and NMR spectroscopy provides a comprehensive assessment of purity.

References

understanding boronic acid anhydride formation and its effects

An In-depth Technical Guide to Boronic Acid Anhydride Formation and Its Effects

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive examination of the formation of boronic acid anhydrides, commonly known as boroxines, and the significant implications of this transformation. Boronic acids are a class of organoboron compounds with a unique ability to form reversible covalent bonds, a feature that has led to their extensive use in organic synthesis, materials science, and medicinal chemistry.[1][2] The propensity of three boronic acid molecules to undergo dehydration to form a stable, six-membered boroxine ring is a critical characteristic that influences their chemical behavior and biological activity.[1] Understanding and controlling this equilibrium is paramount for professionals working with these versatile molecules.

Boronic acids exist in a dynamic equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxines.[3] This process involves the intermolecular dehydration of three boronic acid molecules.

Mechanism of Formation

The formation of a boroxine is a reversible condensation reaction.[4] Three molecules of a boronic acid, R-B(OH)₂, eliminate three molecules of water to form a planar, six-membered ring with alternating boron and oxygen atoms, (RBO)₃.[1][5] This equilibrium is influenced by several factors, including the solvent, temperature, concentration, and the nature of the substituent (R) on the boron atom.

Caption: Equilibrium between boronic acid monomers and their trimeric anhydride (boroxine).

Factors Influencing the Equilibrium

The position of the monomer-anhydride equilibrium is highly sensitive to environmental conditions:

-

Solvent: In aqueous solutions, the equilibrium favors the boronic acid monomer due to the high concentration of water.[6] In anhydrous aprotic solvents like CCl₄ or CHCl₃, the formation of the anhydride is often favored.[7]

-

Temperature: Heating solid boronic acids or their solutions in non-aqueous solvents typically promotes dehydration and shifts the equilibrium toward the boroxine.[5][8]

-

Concentration: Higher concentrations of the boronic acid can favor the formation of the trimeric anhydride.

-

Solid State vs. Solution: In the solid state, many boronic acids exist predominantly as their boroxine anhydrides.[9] Benzeneboronic acid, for instance, gradually dehydrates to the anhydride when exposed to the atmosphere at room temperature.[8]

Structure and Bonding of Boroxines

Boroxines are isoelectronic with benzene and possess a planar, hexagonal ring structure.[10][11] The B-O bond lengths are typically around 1.38 Å.[10] While some aromatic character has been debated, the primary stability comes from the strong B-O bonds. The nature of the organic substituent (alkyl vs. aryl) can influence the crystal packing and intermolecular interactions of the boroxine rings.[10]

Analytical Characterization

Distinguishing between a boronic acid and its boroxine is crucial for quality control, reaction monitoring, and formulation development. A combination of analytical techniques is often employed.

Caption: A typical workflow for the characterization of boronic acid samples.

Key Analytical Techniques and Data

| Technique | Boronic Acid (Monomer) Signature | Boroxine (Anhydride) Signature | Reference(s) |

| ¹¹B NMR Spectroscopy | Single resonance peak typically around δ 27-30 ppm . | Single resonance peak shifted slightly downfield, typically around δ 30-33 ppm . | [12][13] |

| ¹H NMR Spectroscopy | Distinct signal for the B(OH)₂ protons (often broad, exchangeable with D₂O). | Absence of the B(OH)₂ signal. Aromatic/aliphatic signals may show slight shifts compared to the monomer. | [7] |

| Mass Spectrometry (ESI/MS) | Observation of the [M+H]⁺ or [M-H]⁻ ion. May form solvent adducts. | Observation of the trimer ion [M₃-3H₂O+H]⁺ or related species. Prone to fragmentation. | [14][15][16] |

| Thermal Analysis (DSC/TGA) | May show an endotherm corresponding to melting, but often dehydration occurs before melting.[8] | TGA shows no significant weight loss until decomposition at higher temperatures. | [9] |

| X-ray Crystallography | Provides definitive proof of the monomeric structure in the solid state. | Provides definitive proof of the trimeric boroxine ring structure in the solid state. | [9][10][11] |

Effects of Anhydride Formation in Drug Development

The interconversion between boronic acid and boroxine can have profound effects on the physicochemical properties and biological efficacy of drug candidates.[17][18]

Impact on Physicochemical Properties

-

Solubility: Boroxines are generally less polar than their corresponding boronic acids, leading to lower aqueous solubility. This can impact formulation strategies and bioavailability.

-

Stability: Boronic acids are susceptible to oxidative degradation, a process that can be deterred by modifying the electronic and steric environment of the boron atom.[19][20] The formation of the more stable boroxine ring can protect the boronic acid moiety from certain degradation pathways, though boroxines themselves can be initiators of autoxidation.[21] The hydrolysis of boroxines back to the monomeric acid in the presence of water is typically very rapid.[9]

Influence on Biological Activity

The active form of a boronic acid drug is typically the monomer, which acts as a Lewis acid capable of forming reversible covalent bonds with biological targets.[2][22] For example, the proteasome inhibitor Bortezomib functions by having its boronic acid group form a stable complex with the N-terminal threonine residue in the proteasome's active site.[22]

Caption: Logical flow of how low-water conditions can impact boronic acid drug properties.

If a drug is formulated or stored under conditions that favor the boroxine, it may exist in a less active, prodrug-like state. Upon administration and exposure to the aqueous environment of the body, the boroxine is expected to rapidly hydrolyze back to the active monomeric boronic acid.[9] However, the initial solubility and dissolution rate of the boroxine form can significantly impact the overall pharmacokinetic profile.[18][23]

Experimental Protocols

Protocol 1: Dehydration of Phenylboronic Acid to Triphenylboroxine

This protocol is adapted from procedures described in the literature for the thermal dehydration of boronic acids.[8]

Objective: To convert phenylboronic acid into its trimeric anhydride, triphenylboroxine.

Materials:

-

Phenylboronic acid

-

Drying oven or vacuum oven

-

Beaker or crystallization dish

-

Analytical balance

Procedure:

-

Weigh a sample of phenylboronic acid into a clean, dry beaker or crystallization dish.

-

Place the sample in an oven pre-heated to 110 °C.

-

Heat the sample at atmospheric pressure for 6-8 hours.[8] For more sensitive substrates, heating under vacuum at a lower temperature may be employed.

-

Remove the sample from the oven and allow it to cool to room temperature in a desiccator to prevent rehydration.

-

The resulting white, crystalline solid is triphenylboroxine. The conversion can be confirmed by melting point analysis (boroxine has a higher melting point) and the analytical methods described below.

Protocol 2: NMR Analysis to Determine Monomer:Anhydride Ratio

Objective: To quantify the relative amounts of p-tolueneboronic acid (p-TBA) and its anhydride in a sample using ¹H and ¹¹B NMR.[7]

Materials:

-

Sample of p-TBA (may be a mixture of acid and anhydride)

-

Deuterated chloroform (CDCl₃)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a sample for NMR by dissolving a known quantity of the p-TBA sample in CDCl₃.

-

Acquire a ¹H NMR spectrum. Integrate the signals corresponding to the methyl protons of the monomer and the anhydride. The signals for the anhydride typically appear at a slightly different chemical shift than the monomer.[7] Calculate the molar ratio from the integration values.

-

Acquire a proton-decoupled ¹¹B NMR spectrum.

-

Observe the chemical shift. A signal around δ 30 ppm is characteristic of the monomer/anhydride mixture (often appearing as a single, potentially broadened peak due to exchange), while pure boroxines are further downfield.[7][12] Comparing the ¹¹B chemical shift to reference standards can help confirm the presence of the anhydride.

Protocol 3: Mass Spectrometry Analysis of Boronic Acids

Objective: To identify boronic acid species and their potential anhydrides using ESI-MS.[15]

Materials:

-

Boronic acid sample

-

Methanol, acetonitrile, water (LC-MS grade)

-

Ammonium acetate

-

UHPLC-ESI-MS system

Procedure:

-

Prepare a dilute solution of the boronic acid sample (~10 µg/mL) in a suitable solvent mixture, such as 1:1 methanol:water or acetonitrile.[14][15]

-

Set up the ESI-MS method. Use a mobile phase such as 10 mM ammonium acetate in water and acetonitrile.[15]

-

Acquire data in both positive and negative ion modes.

-

Analyze the resulting mass spectrum:

-

Look for the molecular ion of the boronic acid monomer (e.g., [M+H]⁺ or [M-H]⁻).

-

Search for ions corresponding to the trimeric boroxine, which would have a mass equivalent to (3 × M - 3 × H₂O).

-

Be aware of potential solvent adducts and dimer ions, which can complicate the spectra.[14][15] Optimization of instrument parameters can help minimize these interfering ions.[15]

-

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Boroxine - Wikipedia [en.wikipedia.org]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 13. par.nsf.gov [par.nsf.gov]

- 14. researchgate.net [researchgate.net]

- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. pnas.org [pnas.org]

- 20. researchgate.net [researchgate.net]

- 21. application.wiley-vch.de [application.wiley-vch.de]

- 22. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling Using 4-(trans-4-Propylcyclohexyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between sp2-hybridized carbon atoms. This palladium-catalyzed reaction has become indispensable in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] The reaction's appeal lies in its mild reaction conditions, tolerance of numerous functional groups, and the commercial availability of a diverse range of boronic acids.[3]

This document provides a detailed protocol for the Suzuki-Miyaura coupling reaction utilizing 4-(trans-4-Propylcyclohexyl)phenylboronic acid. This particular boronic acid is a valuable building block in the synthesis of liquid crystals and pharmaceutical intermediates, where the introduction of the 4-(trans-4-propylcyclohexyl)phenyl moiety is desired to impart specific physical and biological properties.[4] The purity of this compound is crucial for achieving high yields and predictable reactivity, minimizing side reactions.[4][5]

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps: oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation of the organoboron compound, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[6]

Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-1-(trans-4-propylcyclohexyl)benzene

This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and 4-bromoanisole to synthesize 4-(4-methoxyphenyl)-1-(trans-4-propylcyclohexyl)benzene.

Materials:

-

This compound

-

4-Bromoanisole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water, deionized

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Inert gas supply (Argon or Nitrogen)

Reaction Setup:

-

To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.2 g, 4.87 mmol), 4-bromoanisole (0.8 g, 4.28 mmol), and potassium carbonate (1.77 g, 12.8 mmol).

-

Add palladium(II) acetate (29 mg, 0.128 mmol) and triphenylphosphine (135 mg, 0.513 mmol).

-

Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.

-

Under the inert atmosphere, add a solvent mixture of toluene (40 mL), ethanol (10 mL), and water (10 mL).

Reaction Execution:

-

Stir the reaction mixture vigorously and heat to reflux (approximately 85-90 °C) using a heating mantle.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 4-(4-methoxyphenyl)-1-(trans-4-propylcyclohexyl)benzene.[7]

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters

| Reagent/Parameter | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| This compound | 246.16 | 1.2 g | 4.87 | 1.14 |

| 4-Bromoanisole | 187.04 | 0.8 g | 4.28 | 1.0 |

| Palladium(II) acetate | 224.49 | 29 mg | 0.128 | 0.03 |

| Triphenylphosphine | 262.29 | 135 mg | 0.513 | 0.12 |

| Potassium carbonate | 138.21 | 1.77 g | 12.8 | 3.0 |

| Toluene | - | 40 mL | - | - |

| Ethanol | - | 10 mL | - | - |

| Water | - | 10 mL | - | - |

| Reaction Temperature | - | Reflux (~85-90 °C) | - | - |

| Reaction Time | - | 4-6 hours | - | - |

Table 2: Expected Product Yield and Characterization

| Product | Molecular Weight ( g/mol ) | Expected Yield | Appearance | Spectroscopic Data (Hypothetical) |

| 4-(4-methoxyphenyl)-1-(trans-4-propylcyclohexyl)benzene | 308.47 | 85-95% | White to off-white solid | ¹H NMR (400 MHz, CDCl₃): δ 7.50 (d, J=8.4 Hz, 2H), 7.45 (d, J=8.4 Hz, 2H), 7.25 (d, J=8.2 Hz, 2H), 6.95 (d, J=8.2 Hz, 2H), 3.85 (s, 3H), 2.50 (tt, J=12.0, 3.0 Hz, 1H), 1.90-1.80 (m, 4H), 1.50-1.40 (m, 2H), 1.35-1.15 (m, 5H), 1.10-1.00 (m, 2H), 0.90 (t, J=7.2 Hz, 3H). ¹³C NMR (100 MHz, CDCl₃): δ 159.0, 147.5, 138.0, 133.5, 128.5, 127.0, 126.5, 114.0, 55.3, 44.5, 39.5, 34.5, 33.5, 20.0, 14.5. |

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]